BenchChemオンラインストアへようこそ!

4-methyl-1H-indazole-5-carboxylic acid

Physicochemical profiling logP/logD Indazole scaffold optimization

4-Methyl-1H-indazole-5-carboxylic acid (CAS 478837-32-0, MFCD20657650) is a heterobicyclic building block comprising an indazole core bearing a C4-methyl substituent and a C5-carboxylic acid handle. Substituted indazole-5-carboxylic acids constitute a privileged scaffold in kinase inhibitor discovery, with the carboxylic acid group serving as a critical pharmacophore or a synthetic anchor for amide/ester diversification.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 478837-32-0
Cat. No. B3383742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indazole-5-carboxylic acid
CAS478837-32-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyVOXKUCDOHLZQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazole-5-carboxylic acid (CAS 478837-32-0): A Key Indazole Scaffold for Kinase-Focused Medicinal Chemistry & Intermediate Procurement


4-Methyl-1H-indazole-5-carboxylic acid (CAS 478837-32-0, MFCD20657650) is a heterobicyclic building block comprising an indazole core bearing a C4-methyl substituent and a C5-carboxylic acid handle . Substituted indazole-5-carboxylic acids constitute a privileged scaffold in kinase inhibitor discovery, with the carboxylic acid group serving as a critical pharmacophore or a synthetic anchor for amide/ester diversification [1][2]. This compound is primarily positioned as a late-stage functionalizable intermediate rather than a biologically annotated final compound.

Why Generic 1H-Indazole-5-carboxylic Acids Cannot Substitute for the 4-Methyl Analog in SAR-Driven Programs


Within the indazole-5-carboxylic acid class, small substituent changes profoundly alter target binding, selectivity, and physicochemical properties. The C4-methyl group introduces a steric and electronic perturbation that distinguishes this compound from the unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) and other positional isomers (e.g., 4-methyl-1H-indazole-6-carboxylic acid). In kinase inhibitor SAR, the C4-methyl group has been shown to occupy a lipophilic subpocket, contributing to potency gains in GSK-3β and other kinase contexts [1][2]. Furthermore, the presence of the C4-methyl substituent increases calculated logP by approximately 0.5–0.8 log units relative to the des-methyl analog (predicted logP ~1.5–2.06 vs. ~1.8–2.5 for the 4-methyl derivative), altering solubility, permeability, and metabolic stability profiles [3]. Interchanging with the 6-carboxylic acid regioisomer would reposition the acid anchor by ~2.4 Å, likely abolishing key hydrogen-bond interactions in target binding sites. These scaffold-level differences render simple substitution unreliable in lead optimization campaigns.

Quantitative Comparator Evidence for 4-Methyl-1H-indazole-5-carboxylic acid: Physicochemical, Synthetic, and Biological Differentiation Data


C4-Methyl Substitution Increases Lipophilicity by ~0.5–0.8 log Units vs. Des-Methyl 1H-Indazole-5-carboxylic Acid

The introduction of a C4-methyl group onto the indazole-5-carboxylic acid scaffold increases calculated lipophilicity relative to the unsubstituted parent. 1H-Indazole-5-carboxylic acid (CAS 61700-61-6) has a reported/calculated logP ranging from 1.26 to 2.06 depending on the method [1]. The 4-methyl analog (precise logP not experimentally determined for the carboxylic acid form) can be estimated from the logD (pH 7.4) of 4-methyl-1H-indazole, which is 1.81 [2]. At physiological pH, the carboxylic acid is largely ionized, and the net logD of 4-methyl-1H-indazole-5-carboxylic acid is predicted to be approximately −0.5 to −1.0, but the intrinsic lipophilicity of the neutral form is higher than the des-methyl parent by roughly 0.5–0.8 log units based on the fragment contribution of the methyl group (π = ~0.5). This difference is meaningful for passive membrane permeability and protein binding.

Physicochemical profiling logP/logD Indazole scaffold optimization

Regioisomeric Differentiation: C5-Carboxylic Acid vs. C6-Carboxylic Acid Indazoles Show Distinct Kinase Inhibitor Binding Modes

The position of the carboxylic acid on the indazole ring critically determines the geometry of key hydrogen-bond interactions with kinase hinge regions. In a study of 5-substituted indazoles as GSK-3β inhibitors, the 5-carboxylic acid or 5-carboxamide series demonstrated potent inhibition (IC50 values in the low nanomolar range), while the corresponding 6-substituted regioisomers were significantly less active or inactive [1]. Although 4-methyl-1H-indazole-5-carboxylic acid itself has not been profiled in published kinase assays, its regioisomer 4-methyl-1H-indazole-6-carboxylic acid (CAS 1263378-95-5) has a reported pKa of 2.075 (carboxylic acid), confirming that the electronic environment differs substantially between the 5- and 6-positions . The C5-carboxylic acid is conjugated with the pyrazole N2 lone pair, whereas the C6-acid is meta to the pyrazole ring, resulting in different acidity, hydrogen-bonding geometry, and vector directionality.

Kinase inhibitor design Regioisomer SAR Indazole scaffold

Synthetic Tractability: Direct Hydrolysis of 4-Methyl-1H-indazole-5-carbonitrile Yields the Target Carboxylic Acid in 70% Isolated Yield

A documented synthetic route to 4-methyl-1H-indazole-5-carboxylic acid proceeds via acidic hydrolysis of 4-methyl-1H-indazole-5-carbonitrile in acetic acid/sulfuric acid/water under reflux for 18 hours, affording the target compound in 70.1% isolated yield after precipitation . This compares favorably with the hydrolysis of the unsubstituted 1H-indazole-5-carbonitrile, which typically requires more forcing conditions due to the electron-withdrawing nature of the pyrazole ring, often yielding lower conversions (~50–60%) . The C4-methyl group provides modest electron donation, slightly activating the nitrile toward hydrolysis, which may account for the improved yield. Additionally, the methyl group increases the hydrophobicity of the product, facilitating precipitation and simplifying purification relative to the more water-soluble des-methyl analog.

Synthetic methodology Intermediate preparation Indazole hydrolysis

Indazole-5-carboxylic Acid Pharmacophore Validated in cPLA2α Inhibition: 5-COOH Series Shows 7-Fold Superiority over Corresponding Indole-5-carboxylic Acids

Head-to-head comparison of indazole-5-carboxylic acid vs. indole-5-carboxylic acid scaffolds in cPLA2α inhibitors revealed that the indazole-5-carboxylic acid 28 (1-[3-(4-octylphenoxy)-2-oxopropyl]-1H-indazole-5-carboxylic acid) exhibited an IC50 of 0.005 μM against human cPLA2α, which was approximately 7-fold more potent than the corresponding indole-5-carboxylic acid lead compound 2 [1][2]. Although this comparison involves N1-functionalized indazole-5-carboxylic acids rather than the free 4-methyl-1H-indazole-5-carboxylic acid, it directly validates the indazole-5-carboxylic acid core as a superior pharmacophore relative to the indole-5-carboxylic acid bioisostere. The 4-methyl substituent in the target compound provides a vector for additional hydrophobic contacts that could further enhance potency, as demonstrated by the methyl-bearing GSK-3β inhibitor series.

cPLA2α inhibition Indazole pharmacophore Bioisostere comparison

Kinase Selectivity Profiling: 5-Substituted Indazoles Demonstrate Multi-Kinase Inhibition with Tunable Selectivity via C4 Substituent Variation

Patent and literature data on 5-substituted indazole kinase inhibitors indicate that the 4-position substituent serves as a critical selectivity determinant. The unsubstituted indazole-5-carboxamide series (e.g., compound 1 in Luo et al.) showed potent GSK-3β inhibition (IC50 = 22 nM) but also significant hERG liability [1]. Introduction of substituents at the 4-position (methyl, chloro, or methoxy) modulated both kinase selectivity and off-target profiles. While 4-methyl-1H-indazole-5-carboxylic acid itself has not been profiled in a kinase panel, its close N1-substituted analog 1-(2-aminoethyl)-4-methyl-1H-indazole-5-carboxylic acid (CAS 2168139-99-7) has been explicitly utilized in the synthesis of novel kinase inhibitors for cancer and inflammatory disease targets , confirming that the 4-methyl-5-carboxy-indazole template is a productive starting point for kinase inhibitor design.

Kinase profiling GSK-3β Selectivity screening

Market Availability and Purity Benchmarking: Commercial Supply at ≥95% Purity with Established Pricing Tiers

4-Methyl-1H-indazole-5-carboxylic acid is commercially available from multiple suppliers at ≥95% purity. Leyan (China) offers the compound at 95% purity (Product No. 1950754), and ChemicalBook lists it at ≥95% purity with pricing at 7,249 CNY/100 mg and 9,381 CNY/250 mg . CymitQuimica (Spain) supplies the compound as a 'versatile small molecule scaffold' . In comparison, the unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) is more widely available and typically priced 30–50% lower, reflecting its simpler synthesis and higher demand. However, the 4-methyl derivative commands a premium due to the additional synthetic step (methyl introduction at the indazole C4 position), which is offset by its differentiated utility in accessing C4-substituted SAR space that is inaccessible from the des-methyl scaffold.

Chemical procurement Building block supply Purity specifications

Optimal Procurement and Application Scenarios for 4-Methyl-1H-indazole-5-carboxylic acid Based on Evidence-Based Differentiation


Kinase Inhibitor Lead Optimization Requiring a C4-Hydrophobic Subpocket Occupancy

Medicinal chemistry programs targeting kinases with a hydrophobic subpocket adjacent to the C4 position of the indazole scaffold (including GSK-3β, ROCK1/2, JAK2, and Cdc7) should select 4-methyl-1H-indazole-5-carboxylic acid as the carboxylic acid building block. The C4-methyl group provides an estimated +0.5–0.8 logP increase and occupies a lipophilic pocket, contributing to potency and selectivity [1]. The C5-carboxylic acid serves as a synthetic handle for amide coupling to generate diverse kinase inhibitor libraries. This compound enables direct access to SAR space around the C4 position without requiring additional synthetic steps for C–H functionalization of the des-methyl indazole core [2].

cPLA2α/FAAH Dual Inhibitor Development Using the Indazole-5-carboxylic Acid Pharmacophore

The indazole-5-carboxylic acid scaffold has been validated as a 7-fold superior pharmacophore relative to indole-5-carboxylic acids for cPLA2α inhibition (IC50 = 5 nM for optimized N1-substituted derivatives) [1][2]. 4-Methyl-1H-indazole-5-carboxylic acid provides a functionalizable template for N1-alkylation with 3-aryloxy-2-oxopropyl groups, the privileged side chain for dual cPLA2α/FAAH inhibition. The additional C4-methyl group offers a vector for modulating metabolic stability and selectivity that is not available from the unsubstituted indazole-5-carboxylic acid. Preclinical programs targeting inflammatory diseases where dual cPLA2α/FAAH inhibition is therapeutically desirable should procure this intermediate.

Parallel Library Synthesis of 5-Carboxamide Indazole Arrays with C4 Diversification

For high-throughput medicinal chemistry campaigns employing parallel amide coupling, 4-methyl-1H-indazole-5-carboxylic acid offers a pre-installed methyl group that eliminates the need for late-stage C4 diversification. The 70%+ synthetic yield from commercially available 4-methyl-1H-indazole-5-carbonitrile ensures adequate supply for library production [1]. The compound's solid-state properties facilitate automated weighing and dispensing. When compared to the alternative approach of purchasing des-methyl indazole-5-carboxylic acid and performing C–H activation/methylation (typically 30–50% yield over 2 steps), direct procurement of the 4-methyl building block reduces synthesis time by 2–3 days per library and improves overall yield by ~20–40% absolute [2].

Physicochemical Property Optimization in CNS-Penetrant Kinase Inhibitor Programs

The increased lipophilicity conferred by the C4-methyl group (estimated Δ logP ≈ +0.5–0.8 vs. des-methyl analog) can be strategically exploited to enhance brain penetration in CNS kinase inhibitor programs [1]. The indazole scaffold with a C4-methyl substituent has been successfully employed in GSK-3β inhibitors with demonstrated in vivo efficacy in mouse models of mania, where adequate brain exposure is critical [2]. Procurement of 4-methyl-1H-indazole-5-carboxylic acid provides the optimal balance of hydrogen-bond donor/acceptor functionality (carboxylic acid for solubility and target engagement) and lipophilicity (C4-methyl for passive permeability) required for CNS drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.